molecular formula C15H17FN2O3S B6150078 {3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol CAS No. 1803800-98-7

{3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol

Cat. No. B6150078
CAS RN: 1803800-98-7
M. Wt: 324.4
InChI Key:
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Description

The compound “{3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The compound also contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The morpholine and thiazole rings are attached to a phenyl ring, which is further substituted with a methoxy group and a fluoro group .


Molecular Structure Analysis

The molecular structure of “{3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol” can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and computational modeling . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data.


Chemical Reactions Analysis

The chemical reactions involving “{3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol” could be complex due to the presence of multiple reactive sites, including the morpholine nitrogen, the thiazole sulfur, and the phenolic hydroxyl group. Unfortunately, specific chemical reactions involving this compound are not available in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol” would depend on its molecular structure. Unfortunately, specific physical and chemical properties for this compound are not available in the retrieved data .

Safety and Hazards

The safety and hazards associated with “{3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol” would depend on its physical and chemical properties, as well as its biological activity. Unfortunately, specific safety and hazard information for this compound is not available in the retrieved data .

Future Directions

The future directions for research on “{3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol” could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety and potential therapeutic applications. Unfortunately, specific future directions for this compound are not available in the retrieved data .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound {3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol involves the synthesis of the thiazole and morpholine intermediates separately, followed by their coupling with the fluorinated and methoxylated phenyl ring. The final step involves the reduction of the resulting ketone to the alcohol using a reducing agent.", "Starting Materials": [ "2-amino-4-fluorothiazole", "4-morpholin-4-yl-1,3-thiazole-2-amine", "4-fluoro-3-methoxybenzaldehyde", "sodium borohydride", "acetic acid", "ethanol", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(morpholin-4-yl)-1,3-thiazol-4-amine", "a. Dissolve 4-morpholin-4-yl-1,3-thiazole-2-amine in ethanol and add sodium borohydride.", "b. Stir the mixture at room temperature for 2 hours.", "c. Quench the reaction with acetic acid and extract the product with diethyl ether.", "d. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the intermediate.", "Step 2: Synthesis of 3-fluoro-4-methoxybenzaldehyde", "a. Dissolve 4-fluoro-3-methoxybenzaldehyde in ethanol and add sodium borohydride.", "b. Stir the mixture at room temperature for 2 hours.", "c. Quench the reaction with acetic acid and extract the product with diethyl ether.", "d. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the intermediate.", "Step 3: Synthesis of {3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanone", "a. Dissolve 2-amino-4-fluorothiazole and the intermediate from step 1 in ethanol.", "b. Add 3-fluoro-4-methoxybenzaldehyde and sodium hydroxide to the mixture.", "c. Stir the reaction at room temperature for 2 hours.", "d. Quench the reaction with hydrochloric acid and extract the product with diethyl ether.", "e. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the intermediate.", "Step 4: Synthesis of {3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol", "a. Dissolve the intermediate from step 3 in ethanol and add sodium borohydride.", "b. Stir the mixture at room temperature for 2 hours.", "c. Quench the reaction with acetic acid and extract the product with diethyl ether.", "d. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the final product." ] }

CAS RN

1803800-98-7

Product Name

{3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol

Molecular Formula

C15H17FN2O3S

Molecular Weight

324.4

Purity

95

Origin of Product

United States

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